

The Pivotal Role of Tetrahydropyran Derivatives in Modern Drug Discovery

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Compound of Interest

Compound Name: 4-(aminomethyl)tetrahydro-2H-pyran-4-carbonitrile

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) moiety, a saturated six-membered cyclic ether, has emerged as a crucial structural motif in medicinal chemistry. Its unique combination of properties makes it a valuable building block for pharmaceutical intermediates, enabling the development of drugs with improved efficacy and pharmacokinetic profiles. These application notes provide an overview of the utility of THP derivatives, and the accompanying protocols offer detailed methodologies for their synthesis and application.

The incorporation of a THP ring into a drug candidate can significantly enhance its pharmacological properties. As a bioisostere of a cyclohexane ring, the THP moiety offers lower lipophilicity, which can lead to improved absorption, distribution, metabolism, and excretion (ADME) characteristics. The oxygen atom within the THP ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially increasing binding affinity.

Several approved drugs and clinical candidates feature a tetrahydropyran core, underscoring its importance in contemporary drug design. For instance, Gilteritinib (Xospata®), an inhibitor of FMS-like tyrosine kinase 3 (FLT3) used for the treatment of acute myeloid leukemia, contains an amino-THP substituent. Similarly, the investigational ATM kinase inhibitor AZD0156 incorporates a THP-amine fragment to achieve a superior pharmacological profile.

Advantages of Incorporating Tetrahydropyran Derivatives in Drug Candidates:

- Improved ADME Properties: The lower lipophilicity of the THP ring compared to a cyclohexane ring can lead to better solubility and metabolic stability.
- Enhanced Target Binding: The oxygen atom can act as a hydrogen bond acceptor, leading to tighter binding with the target protein.
- Modulation of pKa: The presence of the THP moiety can influence the acidity or basicity of nearby functional groups, which can be crucial for drug absorption and target engagement.
- Conformational Rigidity: The defined chair-like conformation of the THP ring can reduce the entropic penalty upon binding to a target, leading to higher affinity.

Quantitative Data on the Impact of Tetrahydropyran Derivatives

The strategic inclusion of a tetrahydropyran ring can lead to measurable improvements in the properties of a drug candidate. The following tables summarize key quantitative data from the literature.

Drug/Candidate	Target	Key Improvement with THP Moiety	Quantitative Data	Reference
JAK1 Inhibitor	JAK1	Increased lipophilic ligand efficiency (LLE) and improved clearance.	1.4-fold increase in LLE compared to cyclohexyl analog. Lower unbound in vivo rat clearance.	
Gilteritinib	FLT3, AXL	Potent and selective kinase inhibition.	Approved by the FDA for relapsed or refractory acute myeloid leukemia.	
AZD0156	ATM Kinase	Superior pharmacological profile compared to predecessors.	Advanced to Phase I clinical trials.	

Experimental Protocols

The synthesis of tetrahydropyran derivatives can be approached through various strategies, including the formation of the THP ring itself or the use of THP as a protecting group for alcohols.

Protocol 1: Synthesis of a Substituted Tetrahydropyran Ring via Intramolecular Oxa-Michael Addition

This protocol describes a general method for the construction of a tetrahydropyran ring through the intramolecular 1,4-addition of a hydroxyl group to an α,β -unsaturated carbonyl system.[\[1\]](#)

Materials:

- Hydroxy- α,β -unsaturated ester/ketone precursor

- Base catalyst (e.g., sodium hydride, DBU)
- Anhydrous solvent (e.g., THF, DCM)
- Quenching solution (e.g., saturated aqueous ammonium chloride)
- Extraction solvent (e.g., ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

- Dissolve the hydroxy- α,β -unsaturated ester/ketone precursor in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.
- Slowly add the base catalyst to the solution.
- Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
- Carefully quench the reaction by the slow addition of the quenching solution.
- Extract the product into the organic extraction solvent.
- Wash the organic layer with brine, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Protocol 2: Protection of an Alcohol as a Tetrahydropyranyl (THP) Ether

This protocol details the widely used method for protecting a hydroxyl group as a THP ether using 3,4-dihydro-2H-pyran (DHP) under acidic catalysis.[\[2\]](#)[\[3\]](#)

Materials:

- Alcohol
- 3,4-Dihydro-2H-pyran (DHP) (1.5 equivalents)
- Acid catalyst (e.g., pyridinium p-toluenesulfonate (PPTS), 0.1 equivalents)
- Anhydrous dichloromethane (DCM)
- Water
- Anhydrous sodium sulfate or magnesium sulfate

Procedure:

- In a round-bottomed flask under an inert atmosphere, dissolve the alcohol in anhydrous DCM.
- Add DHP to the solution.
- Add the acid catalyst to the mixture.
- Stir the reaction at room temperature and monitor its progress by TLC.
- Once the reaction is complete, quench the reaction by adding water.
- Separate the organic layer and extract the aqueous layer with DCM.
- Combine the organic layers, dry over the anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude THP ether.[\[2\]](#)
- Purify by column chromatography if necessary.

Protocol 3: Deprotection of a Tetrahydropyranyl (THP) Ether

This protocol describes the removal of the THP protecting group under mild acidic conditions to regenerate the alcohol.[\[3\]](#)

Materials:

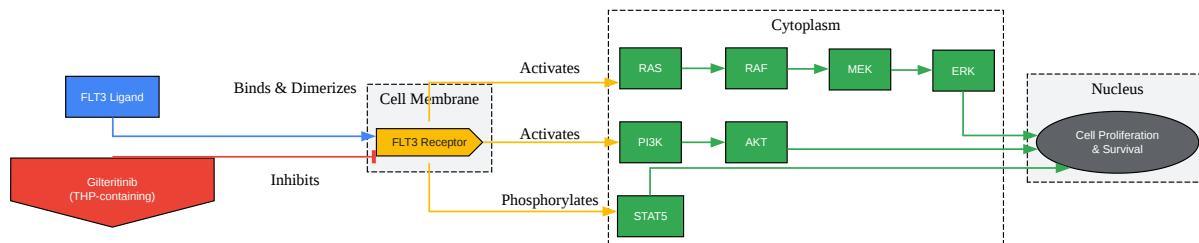
- THP ether
- Methanol (MeOH)
- Trifluoroacetic acid (TFA) (0.1 equivalents)
- Dichloromethane (DCM)
- Water

Procedure:

- Dissolve the THP ether in methanol.
- Add trifluoroacetic acid to the solution.
- Stir the mixture at room temperature for 15-30 minutes, monitoring the reaction by TLC.
- Once the starting material is consumed, remove the solvent in vacuo.
- Dissolve the residue in dichloromethane and wash with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the deprotected alcohol.^[3]

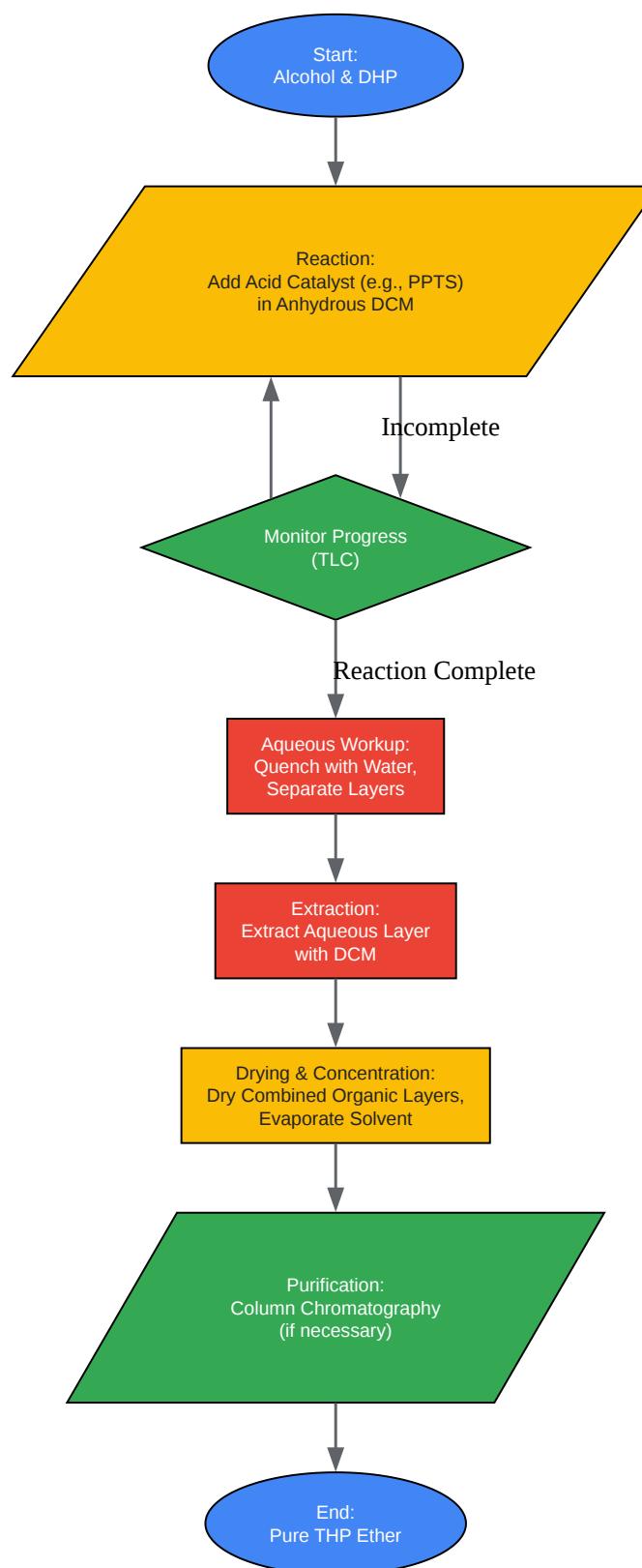
Visualizing Key Pathways and Processes

The following diagrams illustrate a key signaling pathway targeted by a THP-containing drug and a typical experimental workflow for THP ether synthesis.



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Caption: FLT3 signaling pathway and inhibition by Gilteritinib.

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Caption: Experimental workflow for THP ether synthesis.

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